Home > Products > Screening Compounds P25261 > 1-(4-ethoxy-3-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
1-(4-ethoxy-3-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline -

1-(4-ethoxy-3-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-4429090
CAS Number:
Molecular Formula: C20H25NO4
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4'-Dimethylaminophenyl)-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

    Compound Description: This compound is a synthetic analog of isoquinoline alkaloids, recognized for its analgesic and anti-inflammatory properties. Research indicates it displays a more pronounced anti-inflammatory effect compared to diclofenac sodium. []

(1R,3S)-Methyl 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

    Compound Description: This compound serves as a precursor in synthesizing novel chiral catalysts. []

(−)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

    Compound Description: YM758 is recognized as a "funny" If current channel (If channel) inhibitor and has been investigated for treating stable angina and atrial fibrillation. [, , , ]

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

    Compound Description: Identified as a major metabolite of YM758. YM-252124 demonstrates inhibitory effects on the human organic cation transporter 2 (hOCT2) and rat organic cation transporter 2 (rOct2). []

(5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

    Compound Description: This compound is another significant metabolite of YM758, detected in studies exploring its metabolic pathways. []

N-(4-fluorobenzoyl)glycine (YM-385461)

    Compound Description: Another metabolite identified in the metabolism studies of YM758 in rats. []

2-Benzyl-4-(9H-fluoren-9-ylidene)-6,7-dimethoxy-3-(naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound has been structurally characterized and investigated for potential applications in materials science due to its crystal packing features. []

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound has been synthesized and characterized for its antibacterial activity against a range of bacterial pathogens. []

1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This tetrahydroisoquinoline derivative has demonstrated hypotensive and bronchodilating properties. Research suggests it may act as a catechol-O-methyltransferase (COMT) inhibitor. []

1-(3,5-dimethoxy-4-hydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound, studied alongside the trimethoxybenzyl analog, further supports the potential for COMT inhibition by this class of tetrahydroisoquinoline derivatives. []

1-Phenethyl-2,4-propano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

    Compound Description: This class of compounds was synthesized as part of an exploration of structural analogs with potential biological activity. []

1-(α-Naphthylmethy)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (86040)

    Compound Description: 86040 is recognized as a calcium antagonist and exists as (+) and (-) enantiomers. []

    Compound Description: This compound serves as a synthetic intermediate and has been structurally characterized, confirming its stereochemistry. []

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

    Compound Description: TQ9 exhibits tumor-specific cytotoxic activity against human oral squamous cell carcinoma cell lines, potentially by inducing autophagy. []

Ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)

    Compound Description: TD13 is another compound that demonstrates tumor-specific cytotoxic effects against human oral squamous cell carcinoma cell lines. []

1-(4-chlorophenyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound exhibits inhibitory activity against dTMP and dGMP synthesis in human neurofibrosarcoma and ovarian cancer cells. []

1-(2,3-dichlorophenyl)-6,7-dihydroxy 1,2,3,4-tetrahydroisoquinoline

    Compound Description: Similar to its monochlorophenyl counterpart, this compound inhibits dTMP and dGMP synthesis in human neurofibrosarcoma cells. []

1-(3-methoxyphenyl)-6,7-dihydroxy 1,2,3,4-tetrahydroisoquinoline

    Compound Description: This tetrahydroisoquinoline derivative also demonstrates inhibitory effects on dTMP and dGMP synthesis in human neurofibrosarcoma cells. []

1-(p-Methoxyphenyl)tetrazolyl-Substituted 1,2,3,4-Tetrahydroisoquinolines

    Compound Description: These derivatives serve as precursors in synthesizing tetrazolyl-substituted azocines and other complex heterocycles. []

    Compound Description: This compound exhibits potent anticonvulsant activity, likely mediated through its action as a noncompetitive AMPA receptor antagonist. []

trans-2-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (PD00735)

    Compound Description: PD00735 displays promising anticonvulsant activity, prompting further investigation into its structure-activity relationships. []

1-(2-aminobenzyl)- and 1-(2-aminophenethyl)-1,2,3,4-tetrahydroisoquinolines

    Compound Description: These compounds are precursors in synthesizing complex isoquinoline alkaloids, notably thalicsimidine and predicentrine, through Pschorr reactions. []

4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-isochroman-3-one

    Compound Description: This compound undergoes oxidative coupling reactions to form the product 7a,8-dihydro-3,10,11-trimethoxy-2H-phenanthro[9,8a-b]furan-2,7(5H)-dione through a six-membered ring transition state. []

1,2,3,4-tetrahydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)-2-methyl-isoquinoline

    Compound Description: This compound undergoes cyclization upon anodic oxidation to yield 1,2,3,4-tetranydro-7,10,11-tirimethoxy-3-methyl-2,8a-methanodiben-zo[c, e]azocin-6-one and its 1-hydroxy derivative. []

1-(2´-bromine-4´,5´-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-18)

    Compound Description: This isoquinoline alkaloid, along with dihydroquercetin, forms a conjugate (DHQ-11) that exhibits inhibitory effects on rat liver mitochondrial calcium megachannels and lipid peroxidation. []

6,7-dimethoxy-2-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]-1,2,3,4-tetrahydroisoquinoline (15)

    Compound Description: This compound is a high-affinity σ2 receptor agonist that exhibits antiproliferative activity in human MCF7 breast adenocarcinoma cells. It also interacts with P-glycoprotein (P-gp) and reverses P-gp-mediated resistance, restoring the antitumor effect of doxorubicin in resistant cells. []

9-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-9H-carbazole (25)

    Compound Description: This compound, similar to compound 15, acts as a high-affinity σ2 receptor agonist with notable antiproliferative activity in MCF7 breast adenocarcinoma cells. Notably, it displays enhanced activity in doxorubicin-resistant MCF7adr cells, suggesting potential for addressing drug resistance in cancer treatment. []

    Compound Description: This compound exhibits potent anticonvulsant activity, comparable to talampanel, a noncompetitive AMPA receptor antagonist undergoing clinical trials. []

N-methyl-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl (CSH72)

    Compound Description: CSH72 functions as a specific antagonist of platelet-activating factor (PAF) in rabbit platelets, inhibiting PAF-induced platelet aggregation, ATP release, and thromboxane B2 formation. []

erythro-1-(4-Hydroxy-2-bromo-3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound undergoes a unique cyclization reaction to form 2,3,8,9-tetramethoxy-5,6-dihydroindolo[2,1-a]isoquinoline, a structural feature found in alkaloids like cryptaustoline and cryptowoline. []

N-(4-chlorophenethylthiocarbamoyl)-6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquino-line (29)

    Compound Description: Compound 29 is a capsaicin analog designed to investigate the conformational rationale for blocking the TRPV1 ion channel. Its stereoisomers have been resolved and evaluated for their activity at the rat and human TRPV1 channels. []

N-(4-chlorophenethylthio-carbamoyl)-6,7-dihydroxy-3-methyl-1,2,3,4-tetra-hydroisoquinoline (30)

    Compound Description: Compound 30 is another capsaicin analog designed alongside compound 29 to study the conformational requirements for TRPV1 channel blockade. []

N-(4-chlorophenethylthiocarbamoyl)-6,7-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroiso-quinoline (31)

    Compound Description: Compound 31 is a further capsaicin analog synthesized and investigated alongside compounds 29 and 30 to understand the structure-activity relationships for TRPV1 channel inhibition. []

Properties

Product Name

1-(4-ethoxy-3-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C20H25NO4/c1-5-25-16-7-6-14(11-17(16)22-2)20-15-12-19(24-4)18(23-3)10-13(15)8-9-21-20/h6-7,10-12,20-21H,5,8-9H2,1-4H3

InChI Key

HOLPZWWASQLEHI-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.